molecular formula C23H24N6O5S2 B12380974 N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

Cat. No.: B12380974
M. Wt: 528.6 g/mol
InChI Key: APLVGTKXOIMODQ-IBGZPJMESA-N
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Description

N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide involves multiple steps, including the formation of the pyrrole, thiazole, and pyrazole rings. The synthetic route typically starts with the preparation of the individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include various amines, carboxylic acids, and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C23H24N6O5S2

Molecular Weight

528.6 g/mol

IUPAC Name

N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

InChI

InChI=1S/C23H24N6O5S2/c1-28-9-8-18(27-28)15-5-4-6-16(11-15)20-14-35-23(25-20)26-22(31)19(13-34-2)24-21(30)17-7-10-29(12-17)36(3,32)33/h4-12,14,19H,13H2,1-3H3,(H,24,30)(H,25,26,31)/t19-/m0/s1

InChI Key

APLVGTKXOIMODQ-IBGZPJMESA-N

Isomeric SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Origin of Product

United States

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